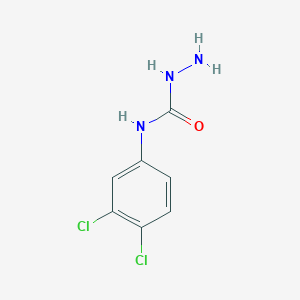

N-(3,4-Dichlorophenyl)hydrazinecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

19375-63-4 |

|---|---|

Molecular Formula |

C7H7Cl2N3O |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

1-amino-3-(3,4-dichlorophenyl)urea |

InChI |

InChI=1S/C7H7Cl2N3O/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |

InChI Key |

GJSBGSQJDXDYQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NN)Cl)Cl |

Origin of Product |

United States |

The Chemical Significance of the Hydrazinecarboxamide Scaffold

The hydrazinecarboxamide group, also known as the semicarbazide (B1199961) group, is a highly valued structural motif in medicinal chemistry. nih.gov It is recognized as a versatile and privileged scaffold due to its broad spectrum of biological activities. nih.govnih.gov The structural diversity of hydrazinecarboxamide derivatives allows for extensive chemical modifications, which can enhance their interactions with various biological targets. nih.gov

The inherent reactivity of the hydrazinecarboxamide scaffold makes it a valuable intermediate in the synthesis of various heterocyclic compounds. mdpi.com This chemical versatility has been exploited to develop a wide range of derivatives with significant therapeutic potential.

Interactive Data Table: Biological Activities of Hydrazinecarboxamide Derivatives

| Biological Activity | Description | Key Findings | References |

| Antimicrobial | Effective against a broad spectrum of bacteria, fungi, and mycobacteria. | Some derivatives show potent activity against drug-resistant strains. | nih.gov |

| Anticancer | Demonstrates efficacy against numerous cancer cell lines through diverse mechanisms of action. | The scaffold's potential to overcome drug resistance is a promising area of research. | nih.govresearchgate.net |

| Anticonvulsant | Exhibits potential in the management of seizures. | Structure-activity relationship studies are ongoing to optimize efficacy. | nih.gov |

| Anti-inflammatory | Shows promise in reducing inflammation. | The scaffold can be modified to enhance anti-inflammatory properties. | nih.gov |

| Enzyme Inhibition | Capable of inhibiting various enzymes, including cholinesterases and carbonic anhydrases. | N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been identified as potent and selective inhibitors of acetylcholinesterase. | nih.govresearchgate.net |

Historical Context of Dichlorophenyl Substituted Chemical Entities in Biological Research

De Novo Synthesis Strategies for N-(3,4-Dichlorophenyl)hydrazinecarboxamide

Precursor Chemistry and Reaction Pathways

The primary and most direct synthetic route to this compound involves the reaction of a corresponding hydrazine (B178648) precursor with a source of the carboxamide group.

The key precursor for the aromatic portion is 3,4-dichloroaniline (B118046) . This compound is typically produced industrially via the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comwikipedia.org The hydrogenation is often carried out under pressure using noble metal catalysts. chemicalbook.com 3,4-dichloroaniline can then be converted to the more reactive intermediate, 3,4-dichlorophenylhydrazine .

Once the hydrazine precursor is obtained, a common and effective method for the synthesis of the target semicarbazide (B1199961) is the reaction of 3,4-dichlorophenylhydrazine, often as a hydrochloride salt, with an alkali metal cyanate (B1221674), such as potassium cyanate (KOCN). This reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine onto the cyanate, followed by tautomerization to yield the stable semicarbazide structure.

An alternative conceptual pathway involves the reaction of 3,4-dichloroaniline with a hydrazine-based synthon that already contains the carboxamide moiety.

Table 1: Key Precursors for De Novo Synthesis

| Precursor Name | Formula | Role in Synthesis |

|---|---|---|

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | Starting material for 3,4-dichloroaniline. wikipedia.org |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | Key aromatic precursor, can be converted to the corresponding hydrazine. chemicalbook.comwikipedia.org |

| 3,4-Dichlorophenylhydrazine | C₆H₆Cl₂N₂ | Primary nucleophile for reaction with a cyanate source. |

| Potassium Cyanate | KOCN | Provides the "hydrazinecarboxamide" portion of the final molecule. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

While specific optimization studies for the synthesis of this compound are not extensively detailed in the literature, general principles for semicarbazide synthesis can be applied to enhance reaction outcomes. Key parameters for optimization include:

Stoichiometry: Precise control of the molar ratios of the hydrazine precursor to the cyanate is crucial to prevent side reactions and maximize conversion.

Solvent System: The reaction is often performed in an aqueous medium, sometimes with a co-solvent like ethanol (B145695) to ensure the solubility of the aromatic hydrazine precursor. asianpubs.org

Temperature and Reaction Time: The reaction of hydrazines with cyanates is typically conducted at room temperature or with gentle heating. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of degradation products. youtube.com

pH Control: The reaction can be sensitive to pH. Maintaining a neutral to slightly acidic condition is often optimal for the formation of the desired product and to minimize side reactions like the hydrolysis of the cyanate.

Purification: High purity is typically achieved through recrystallization of the crude product from a suitable solvent, such as an ethanol/water mixture. The crystalline nature of many semicarbazides facilitates this purification method. youtube.com

Synthetic Approaches for this compound Derivatives

The this compound scaffold contains multiple reactive sites, allowing for extensive chemical modification to produce a diverse range of derivatives.

Functionalization of the Hydrazinecarboxamide Moiety

The hydrazinecarboxamide group (-NH-NH-C(O)NH₂) is rich in functionality. The terminal primary amine is a potent nucleophile, and the secondary amide nitrogens also possess reactive potential.

Formation of Semicarbazones: The most common transformation is the condensation of the terminal -NH₂ group with aldehydes or ketones. youtube.com This reaction, typically acid-catalyzed, proceeds readily in solvents like ethanol to form N-(3,4-Dichlorophenyl)semicarbazones. These derivatives are often stable, crystalline solids and serve as important intermediates for further reactions, such as cyclization. nih.govacs.org

N-Acylation: The nitrogen atoms within the hydrazinecarboxamide chain can be acylated using acyl chlorides or anhydrides. For example, the compound 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)semicarbazide is a known derivative, representing acylation at the N1 position of the hydrazine chain. sigmaaldrich.com The regioselectivity of such reactions can be influenced by the reaction conditions and the specific acylating agent used.

Table 2: Examples of Hydrazinecarboxamide Functionalization

| Reagent Type | Product Class | Description |

|---|---|---|

| Aldehydes / Ketones | Semicarbazones | Condensation with the terminal amine forms a C=N bond. nih.govacs.org |

| Acyl Halides | N-Acyl Semicarbazides | Introduction of an acyl group onto one of the nitrogen atoms. sigmaaldrich.com |

Elaboration of the Dichlorophenyl Substituent

Modification of the 3,4-dichlorophenyl ring is challenging due to its electron-deficient nature, which deactivates it towards typical electrophilic aromatic substitution. Nucleophilic aromatic substitution of the chlorine atoms requires harsh conditions. Therefore, modern cross-coupling reactions represent the most viable strategy for functionalization.

Potential transformations could include:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds, replacing a chlorine atom with an aryl or alkyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to replace a chlorine atom with a new nitrogen-based functional group.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl substituents.

A key challenge in these reactions would be achieving regioselectivity between the C3 and C4 chlorine atoms and managing potential catalyst inhibition by the nucleophilic hydrazine moiety.

Annulation Reactions to Form Fused Heterocyclic Systems (e.g., Oxadiazole, Thiadiazole)

This compound is an excellent precursor for the synthesis of five-membered aromatic heterocycles, particularly 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.gov

1,3,4-Oxadiazole Synthesis: A widely used method involves a two-step, one-pot sequence where the semicarbazide is first condensed with an aldehyde to form a semicarbazone intermediate. acs.org This intermediate is then subjected to oxidative cyclization to forge the C-O bond of the oxadiazole ring. nih.gov Various oxidizing agents can accomplish this transformation, including iodine (I₂), ceric ammonium (B1175870) nitrate, and hypervalent iodine reagents. asianpubs.orgacs.orgnih.gov This yields 2-amino-5-substituted-1,3,4-oxadiazoles bearing the 3,4-dichlorophenylamino moiety at the 2-position.

1,3,4-Thiadiazole Synthesis: The synthesis of the corresponding thiadiazole ring requires the conversion of the semicarbazide's carbonyl oxygen to sulfur, forming the analogous N-(3,4-Dichlorophenyl)thiosemicarbazide. This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. Once the thiosemicarbazide (B42300) is formed, it can undergo analogous oxidative cyclization reactions, often with the same reagents used for oxadiazoles, to form the C-S bond and yield the 2-amino-1,3,4-thiadiazole (B1665364) ring system. nih.govacs.org

Table 3: Annulation Reactions for Heterocycle Synthesis

| Target Heterocycle | Required Precursor | Key Reaction Type | Common Reagents |

|---|---|---|---|

| 1,3,4-Oxadiazole | Semicarbazone | Oxidative Cyclization | I₂, Ceric Ammonium Nitrate asianpubs.orgnih.govacs.org |

| 1,3,4-Thiadiazole | Thiosemicarbazone | Oxidative Cyclization | I₂, FeCl₃ |

Theoretical and Computational Chemistry Studies on N 3,4 Dichlorophenyl Hydrazinecarboxamide Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of N-(3,4-Dichlorophenyl)hydrazinecarboxamide. Methodologies such as Density Functional Theory (DFT) are pivotal in elucidating the electronic landscape of the molecule, guiding the prediction of its chemical behavior and properties. imist.ma

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to defining the reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For hydrazine (B178648) derivatives, the HOMO is often localized on the electron-rich hydrazine and phenyl groups, while the LUMO can be distributed across the aromatic system. The presence of the electron-withdrawing chloro groups on the phenyl ring is expected to influence the energies of these orbitals. DFT calculations on related hydrazine derivatives have shown that substitutions on the phenyl ring significantly modulate the HOMO-LUMO gap. imist.ma

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Hydrazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine | - | - | - |

| (E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine | - | - | - |

| Phenylhydrazine | - | - | - |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

Computational methods can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the structural elucidation of molecules.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT methods, can help in the assignment of experimental infrared (IR) and Raman spectra. For hydrazine-containing molecules, characteristic vibrational modes include N-H stretching, N-N stretching, and various bending and torsional modes. dtic.mil The calculated frequencies for a molecule like hydrazine can vary depending on the conformation. dtic.mil

Table 2: Calculated Vibrational Frequencies for Hydrazine (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Symmetric Stretch | ~3350 |

| N-H Asymmetric Stretch | ~3359 |

| NH₂ Scissoring | ~1628 |

| N-N Stretch | ~1098 |

| Torsion | ~377 |

Note: This table shows representative calculated vibrational frequencies for the parent hydrazine molecule to provide context. The actual frequencies for this compound would be influenced by the dichlorophenyl and carboxamide moieties.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. pdx.edu The chemical shifts are highly sensitive to the electronic environment of the nuclei. For this compound, the protons on the aromatic ring will exhibit complex splitting patterns and chemical shifts influenced by the two chlorine atoms. The protons of the hydrazine and amide groups will have chemical shifts that depend on factors like solvent and hydrogen bonding. While precise prediction can be challenging, DFT-based calculations can provide valuable estimates that aid in the interpretation of experimental spectra. d-nb.info

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable tools in computational drug design, allowing for the prediction of how a ligand such as this compound might interact with a biological target.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information is crucial for understanding the potential biological activity of a compound. Studies on similar hydrazinecarboxamide derivatives have shown that they can act as inhibitors for various enzymes. researchgate.net The hydrazinecarboxamide moiety is often involved in key hydrogen bonding interactions with the protein's active site. nih.gov

For this compound, the dichlorophenyl group can engage in hydrophobic and halogen bonding interactions, while the hydrazinecarboxamide part can form hydrogen bonds with amino acid residues. Docking studies on related compounds have highlighted the importance of these interactions for stable binding. researchgate.net The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated from these simulations. For instance, various chlorophenylpiperazine analogues have shown high affinity for dopamine transporters. nih.gov

Table 3: Representative Binding Affinities of Dichlorophenyl-Containing Compounds with Various Receptors

| Compound Class | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Chlorophenylpiperazine analogues | Dopamine Transporter | High affinity reported |

| Dichlorophenyl-ABA | Transthyretin | Inhibitor of fibril formation |

| N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides | D3 Receptor | High affinity reported |

Note: This table provides examples of binding affinities for compounds containing a dichlorophenyl group to illustrate their potential for interacting with biological targets. Specific binding data for this compound would depend on the specific protein target.

Molecules are not static entities; they are dynamic and can adopt various conformations. Conformational analysis is the study of these different spatial arrangements of atoms. For flexible molecules like this compound, which has several rotatable bonds, understanding its conformational landscape is essential. nih.gov DFT and other computational methods can be used to determine the relative energies of different conformers and identify the most stable structures. nih.gov

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. uq.edu.au By simulating the movements of atoms and molecules, MD can reveal how a ligand interacts with its target, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. These simulations are crucial for a more realistic understanding of the binding process and can help refine the results obtained from molecular docking.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling has become an indispensable tool in modern drug discovery and development, offering a rational approach to optimizing lead compounds and designing new molecules with enhanced biological activity. This computational methodology investigates the relationship between the chemical structure of a compound and its biological effect. For this compound and its derivatives, SAR studies can elucidate the key structural features that govern their interactions with biological targets.

While specific, in-depth SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of SAR can be applied based on studies of analogous compounds. A typical SAR analysis for this class of compounds would involve the systematic modification of different parts of the molecule, including the dichlorophenyl ring, the hydrazinecarboxamide linker, and any terminal substituents.

For instance, modifications to the dichlorophenyl ring, such as altering the position or nature of the halogen substituents, could significantly impact activity. The electronic properties and steric bulk of these substituents are critical for binding affinity and selectivity. A quantitative SAR (QSAR) study on related bi-aryl pyrazole antagonists highlighted that substituents with a positive charge density in a specific region could increase pharmacological activity nih.gov. Similarly, for this compound derivatives, substitutions on the phenyl ring could be explored to understand their effect on activity.

A hypothetical SAR study on this compound derivatives might explore the following modifications:

Substitution on the Dichlorophenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions to probe the electronic requirements for activity.

Modification of the Hydrazinecarboxamide Moiety: Replacing the amide or hydrazine groups to assess the importance of hydrogen bond donors and acceptors.

Addition of Diverse Terminal Groups: Attaching various alkyl or aryl groups to the terminal nitrogen of the hydrazinecarboxamide to explore potential new binding interactions.

These systematic modifications, coupled with biological testing, would generate data that can be used to build predictive SAR models. Such models can guide the synthesis of more potent and selective analogues. For example, in a series of 2-phenylacrylonitriles, a QSAR modeling approach was successfully used to generate a predictive model for cytotoxicity against breast cancer cell lines, providing valuable information for the design of new structures nih.gov. This demonstrates the power of SAR and QSAR in rationally guiding drug design efforts.

The following interactive table summarizes potential modification sites on the this compound scaffold for SAR studies and the properties that would be investigated.

| Modification Site | Potential Modifications | Properties to Investigate | Potential Impact on Activity |

| Dichlorophenyl Ring | Change position of Cl atoms (e.g., 2,4-dichloro, 2,5-dichloro); Replace Cl with other halogens (F, Br) or small alkyl groups. | Electronic effects (Hammett parameters), Steric hindrance (Taft parameters), Lipophilicity (logP). | Altered binding affinity and selectivity due to changes in electronic and steric interactions with the target. |

| Hydrazinecarboxamide Linker | Introduce alkyl substituents on the nitrogen atoms; Replace the carbonyl group with a thiocarbonyl. | Hydrogen bonding capacity, Conformational rigidity, Rotatable bonds. | Modified binding mode and interaction strength with the receptor. |

| Terminal Nitrogen | Attach various functional groups (e.g., alkyl, aryl, heterocyclic rings). | Hydrophobicity, Steric bulk, Potential for new hydrogen bonds or pi-stacking interactions. | Exploration of new binding pockets and potential to increase potency and selectivity. |

Chemoinformatics and Data Mining for this compound Research

Chemoinformatics and data mining are powerful computational disciplines that leverage vast chemical and biological datasets to accelerate drug discovery and chemical research. For this compound, these approaches can be instrumental in identifying potential biological targets, predicting properties, and designing novel derivatives with improved characteristics.

Chemoinformatics involves the use of computational tools to analyze and model chemical information. In the context of this compound research, chemoinformatic techniques can be applied to:

Virtual Screening: Large compound libraries can be virtually screened to identify molecules with similar structural or electronic features to this compound that may exhibit similar biological activities. This can help in identifying new lead compounds.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues. This early-stage assessment helps in prioritizing compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures in drug development.

Pharmacophore Modeling: By analyzing the structures of known active compounds with a similar scaffold, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity and can be used to design new molecules that fit the model.

Data mining, a related field, focuses on extracting patterns and knowledge from large datasets. In pharmaceutical research, data mining can be applied to analyze high-throughput screening data, scientific literature, and patent databases. For this compound, data mining could reveal:

Novel Biological Targets: By analyzing bioactivity data from large-scale screening assays, data mining algorithms could identify potential protein targets for this compound or its derivatives.

Structure-Toxicity Relationships: Mining toxicological databases for compounds containing the dichlorophenyl or hydrazinecarboxamide moieties could help in predicting potential toxicities associated with this chemical class.

Emerging Research Trends: Text mining of scientific publications and patents can identify trends in the research of related compounds, highlighting novel applications or synthetic strategies.

A study on N-substituted 2-isonicotinoylhydrazinecarboxamides utilized in silico modeling to investigate their interactions with the enoyl-acyl carrier protein reductase InhA, a target for antimycobacterial drugs nih.gov. This exemplifies how chemoinformatics can provide insights into the mechanism of action and guide the design of more potent inhibitors.

The following table outlines key chemoinformatic and data mining applications in the research of this compound.

| Technique | Application | Expected Outcome | Example from Related Research |

| Virtual Screening | Screening of large chemical databases for compounds structurally similar to this compound. | Identification of new compounds with potentially similar biological activities. | Not available in the provided search results. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles of this compound derivatives. | Prioritization of compounds with drug-like properties for synthesis and biological testing. | A study on 2-phenylacrylonitriles used QSAR to predict cytotoxicity, which is a component of ADMET profiling nih.gov. |

| Pharmacophore Modeling | Development of a 3D model of essential structural features for biological activity based on known active analogues. | A template for the design of novel, potent derivatives of this compound. | A QSAR study on bi-aryl pyrazole antagonists characterized pharmacophoric requirements nih.gov. |

| Data Mining of Bioactivity Databases | Analysis of large datasets from high-throughput screening to find bioactivity patterns for related compounds. | Identification of potential biological targets and mechanisms of action for the this compound scaffold. | Not available in the provided search results. |

| Text Mining of Scientific Literature | Automated analysis of research articles and patents to extract information on synthesis, activity, and targets of similar compounds. | Uncovering hidden relationships and emerging trends to guide future research directions. | Not available in the provided search results. |

Structure Activity Relationship Sar of N 3,4 Dichlorophenyl Hydrazinecarboxamide Analogues in Biological Contexts

Role of the Dichlorophenyl Moiety in Modulating Biological Potency

The 3,4-dichlorophenyl group is a critical pharmacophoric feature in many biologically active molecules. Its contribution to the potency of N-(3,4-Dichlorophenyl)hydrazinecarboxamide analogues can be attributed to several factors, including electronic effects, lipophilicity, and steric interactions with biological targets.

The presence of two chlorine atoms on the phenyl ring significantly alters its electronic properties. Chlorine is an electron-withdrawing group, which can influence the acidity of the N-H protons in the hydrazinecarboxamide core, potentially affecting hydrogen bonding interactions with target receptors or enzymes. The specific substitution pattern is also crucial. For instance, in a series of 4-aminoquinoline derivatives, the position of substituents on the quinoline ring was found to be critical for antiproliferative activity. Similarly, the 3,4-dichloro substitution pattern provides a specific electronic and steric profile that may be optimal for binding to a particular biological target.

The dichlorophenyl group also increases the lipophilicity of the molecule. This property is vital for its ability to cross biological membranes, such as the cell walls of bacteria or fungi, to reach its intracellular target. However, an optimal level of lipophilicity is often required, as very high lipophilicity can lead to poor solubility and non-specific toxicity.

The position of the halogen atoms can dramatically affect biological activity. In studies of indole-based agonists, it was found that placing a fluoro group at the C5-position of the indole ring resulted in the most improved potency relative to other positions. nih.gov This highlights that the precise placement of halogens, as in the 3,4-dichloro arrangement, is key for orienting the molecule within a binding pocket to maximize favorable interactions. For example, in a series of cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl group was part of the core structure of the highly potent lead compound, indicating the importance of this substitution pattern for receptor affinity. nih.gov

The table below illustrates how substitutions on a phenyl ring can influence the biological activity of related compound classes.

| Compound Class | Phenyl Ring Substitution | Observed Effect on Biological Activity |

| Isoxazole Thiourea Derivatives | 3,4-Dichlorophenyl | Strong antioxidant activity reported for 1,3-bis(3,4-dichlorophenyl) thiourea. mdpi.com |

| Quinoline Hydrazones | 2,6-Dichloro | More active as cytotoxic agents compared to monochloro derivatives. |

| Indole Amidinohydrazones | para-Fluoro, -Bromo, -Iodo | Halogen substitutions at the para-position retained or slightly improved potency. nih.gov |

| Cannabinoid Receptor Antagonists | 2,4-Dichlorophenyl | This moiety is part of the highly potent antagonist SR141716. nih.gov |

This table is interactive. Click on the headers to sort the data.

Impact of Substitutions on the Hydrazinecarboxamide Core

The hydrazinecarboxamide core, also known as a semicarbazide (B1199961), is a versatile scaffold that is crucial for the biological activity of these compounds. It contains multiple sites for hydrogen bonding (both donors and acceptors), which are essential for anchoring the molecule to its biological target. Modifications to this core can have a profound impact on potency and selectivity.

The integrity of the core is often essential. Studies on HIV-1 integrase inhibitors compared two series of compounds: 4-hydroxy-N′-(4-substituted-benzoyl) quinoline-3-carbohydrazides and N-(4-substituted-phenyl)-2-(4-hydroxyquinoline-3-carbonyl) hydrazinecarboxamides. The structural difference was the incorporation of an N-H group between the substituted phenyl ring and the second carbonyl group in the latter series. thieme-connect.com This seemingly minor change resulted in a significant loss of anti-HIV activity, demonstrating the critical role of the core's specific arrangement. thieme-connect.com

The hydrazinecarboxamide moiety can also serve as a precursor or a stable isostere for other functional groups. For example, treating semicarbazide with arylisothiocyanates can lead to the formation of thiobiureas, which can then be cyclized to form triazole derivatives. nih.govscispace.com This indicates that the hydrazinecarboxamide core can be a starting point for creating diverse heterocyclic structures with different biological profiles.

The azomethine group (-NH–N=CH-) found in the related hydrazone class is known to be critical for their pharmacological activity. nih.gov The analogous -NH-NH-CO-NH- structure in hydrazinecarboxamides is similarly important. Blocking the terminal -NH2 group of hydrazides by converting them into hydrazones has been reported to lower toxicity in some cases. nih.gov This suggests that modifications at the terminal nitrogen of the hydrazinecarboxamide core could modulate both activity and safety profiles.

| Core Structure Modification | Compound Class Example | Impact on Biological Activity |

| Insertion of N-H group | Quinoline Hydrazinecarboxamides | Incorporation of an N-H between a phenyl ring and a carbonyl group led to a significant decrease in anti-HIV activity. thieme-connect.com |

| Conversion to Thiobiurea | Arylisothiocyanate reaction products | Serves as an intermediate for synthesizing triazole and thiadiazole derivatives with JNK inhibitory activity. nih.govscispace.com |

| Acylation of terminal nitrogen | Hydrazide-hydrazones | Acylation to form hydrazones can reduce toxicity compared to the parent hydrazide. nih.gov |

This table is interactive. Click on the headers to sort the data.

Influence of Linker and Terminal Group Modifications

Modifications to the linker and terminal groups of this compound analogues provide a strategy to fine-tune their pharmacokinetic and pharmacodynamic properties. The linker connects the core pharmacophore to a terminal group and can influence the molecule's flexibility, conformation, and ability to interact with secondary binding sites.

The nature and length of a linker are critical. In the development of cannabinoid receptor antagonists, analogues were synthesized by substituting the aminopiperidinyl moiety with alkyl hydrazines of varying lengths and branching. nih.gov It was generally found that increasing the length and bulk of the substituent was associated with increased receptor affinity, but only up to a certain point, after which affinity and efficacy increases were no longer observed. nih.gov A quantitative SAR study indicated that ligands exceeding a certain length (3 Å) would have reduced potency. nih.gov Similarly, studies on amidinohydrazones showed that replacing a methanimine linker (-CH=N-) with a longer ethanimine linker (-CH2-CH=N-) caused a five-fold loss of potency. nih.gov

The chemical stability of the linker is also paramount, particularly for compounds designed to act under specific physiological conditions. In the context of antibody-drug conjugates, linkers must be stable in circulation but cleavable once inside a target cell. nih.gov While not designed for cleavage, the stability of the linker in this compound analogues is equally important for ensuring the molecule reaches its target intact.

| Modification Type | Compound Class Example | SAR Finding |

| Linker Length | Cannabinoid Receptor Antagonists | Increasing substituent length and bulk increased receptor affinity up to a certain point; ligands exceeding 3 Å showed reduced potency. nih.gov |

| Linker Composition | Amidinohydrazones | Replacement of a methanimine linker with an ethanimine linker resulted in a ~5-fold loss of potency. nih.gov |

| Terminal Group | Cannabinoid Receptor Antagonists | Addition of hydroxyalkyl groups was used to probe for additional hydrogen bond interactions at the receptor site. nih.gov |

This table is interactive. Click on the headers to sort the data.

Comparative SAR Analysis with Related Hydrazide and Semicarbazone Classes

The this compound scaffold belongs to the broader class of semicarbazides. Its SAR can be better understood by comparing it to related classes such as hydrazides and hydrazones (which are often considered a subclass of semicarbazones).

Hydrazides vs. Hydrazinecarboxamides: Hydrazides feature a R-CO-NH-NH2 structure. A direct comparison was made in the development of cannabinoid receptor antagonists, where amide analogues were compared to their corresponding hydrazides to determine the effect of the second nitrogen atom on receptor binding affinity. nih.gov The additional nitrogen in the hydrazide or hydrazinecarboxamide core can offer an extra hydrogen bond donor/acceptor site, which can be beneficial or detrimental depending on the topology of the target's binding site.

Hydrazones: Hydrazones possess the R1R2C=N-NH-R3 structure and have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The key structural difference is the C=N double bond, which imparts rigidity and a specific geometry compared to the single bonds in the hydrazinecarboxamide backbone. Many hydrazone derivatives incorporate an amide function (hydrazide-hydrazones), featuring the -CO-NH-N=C- moiety. This group is considered a key pharmacophore, and its presence is often linked to potent biological activity. nih.gov For example, a series of substituted benzohydrazide derivatives, which are essentially hydrazones, were synthesized and showed promising antimicrobial and antioxidant activity.

Semicarbazones and Thiosemicarbazones: Semicarbazones (R1R2C=N-NH-CO-NH2) are condensation products of aldehydes or ketones with semicarbazide. They are structurally very similar to the hydrazide-hydrazones. The thiosemicarbazones, where the carbonyl oxygen is replaced by sulfur (R1R2C=N-NH-CS-NH2), represent a closely related class with a broad spectrum of activities. The replacement of oxygen with sulfur alters the electronic properties, hydrogen-bonding capacity, and metal-chelating ability of the molecule, often leading to a different pharmacological profile. For instance, 1,3-bis(3,4-dichlorophenyl) thiourea, a thiourea derivative related to thiosemicarbazides, demonstrated potent antioxidant activity. mdpi.com

The comparison reveals that while these classes share common structural elements, such as the hydrazine (B178648) linkage, subtle changes like the presence of a C=N double bond (hydrazones), an additional NH group (hydrazinecarboxamides vs. amides), or the replacement of oxygen with sulfur (thiosemicarbazones) can lead to significant differences in biological activity.

Future Prospects and Research Trajectories for N 3,4 Dichlorophenyl Hydrazinecarboxamide Research

Development of Advanced Synthetic Methodologies

The future synthesis of N-(3,4-Dichlorophenyl)hydrazinecarboxamide and its analogs will likely move beyond traditional methods towards more efficient, scalable, and versatile techniques. Advanced methodologies such as flow chemistry and microwave-assisted organic synthesis (MAOS) are expected to play a significant role. Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity, while also enabling safer handling of hazardous reagents and intermediates. mdpi.com Microwave-assisted techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification processes, making them an environmentally sustainable approach. mdpi.com

Furthermore, research may focus on developing one-pot synthesis and multicomponent reactions (MCRs). nih.gov These strategies improve atom economy and reduce waste by combining multiple reaction steps into a single operation, thereby minimizing the need for intermediate purification and lowering solvent consumption. nih.gov The development of novel catalytic systems, including biocatalysis using enzymes, could also provide highly selective and efficient routes to chiral derivatives, a crucial aspect for enhancing therapeutic efficacy and reducing off-target effects. mdpi.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved scalability, higher yields, and purity. mdpi.com |

| Microwave-Assisted Synthesis | Significantly reduced reaction times, increased yields, and lower energy consumption. mdpi.com |

| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, and simplified synthetic procedures. nih.gov |

| Biocatalysis | High selectivity for producing specific stereoisomers, mild reaction conditions, and environmentally friendly. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new drug candidates based on the this compound scaffold. mdpi.comwiley-vch.de These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov

One of the key applications will be in de novo drug design, where generative AI models can propose novel molecular structures with optimized properties. mdpi.comnih.gov Reinforcement learning algorithms can be trained to design molecules that not only have high predicted activity against a specific biological target but also possess favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov AI models, particularly deep neural networks, can predict various properties such as bioavailability, toxicity, and metabolic stability, thus reducing the time and cost associated with preclinical testing. mdpi.comnih.gov This computational pre-screening allows researchers to prioritize the synthesis of the most promising candidates, accelerating the drug discovery pipeline. nih.gov

| AI/ML Application | Role in this compound Research |

| Generative Models | Design of novel derivatives with desired therapeutic properties from scratch (de novo design). mdpi.comnih.gov |

| Predictive Modeling | Forecasting biological activity, ADME properties, and potential toxicity of new analogs. nih.gov |

| Structure-Activity Relationship (SAR) | Identification of key molecular features responsible for biological activity to guide optimization. |

| Reinforcement Learning | Multi-parameter optimization to simultaneously enhance potency and avoid off-target effects. nih.gov |

Exploration of Novel Biological Applications Beyond Current Scope

The hydrazone moiety (-NHN=CH-) is a well-established pharmacophore known for a wide array of biological activities. nih.govnih.govresearchgate.net While derivatives of hydrazinecarboxamide have been investigated for certain therapeutic areas, a vast potential for new applications remains unexplored. Future research should systematically screen this compound and its novel analogs against a diverse range of biological targets.

| Known Hydrazone Activities | Potential Novel Applications for this compound |

| Antimicrobial, Anticonvulsant, Anti-inflammatory nih.govnih.gov | Antiviral, Antimalarial, Antitubercular nih.govnih.gov |

| Anticancer, Analgesic nih.gov | Cardioprotective, Antiprotozoal nih.gov |

| Antiplatelet nih.gov | Vasodilator, Antischistosomiasis nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.com Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes. ijbpas.com This involves a holistic approach to the entire lifecycle of the synthesis process, from starting materials to final product, with the goal of reducing waste and maximizing resource efficiency. nih.gov

Key strategies include the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, to replace hazardous traditional organic solvents. The development of catalytic reactions, including biocatalysis and heterogeneous catalysis, can reduce the need for stoichiometric reagents, thereby minimizing waste. jddhs.com Furthermore, designing synthetic pathways with high atom economy ensures that a maximum amount of the starting materials is incorporated into the final product. Energy efficiency can be improved by employing methods like microwave-assisted synthesis or by designing processes that can be run at ambient temperature and pressure. jddhs.com

| Green Chemistry Principle | Application in Synthesis and Derivatization |

| Waste Prevention | Utilizing one-pot reactions and catalytic processes to minimize byproducts. nih.gov |

| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or bio-solvents. |

| Energy Efficiency | Employing methods like microwave-assisted synthesis or reactions at ambient conditions. jddhs.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. jddhs.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.